molecular formula C6H4Br2O2 B082636 2,5-Dibromohydroquinone CAS No. 14753-51-6

2,5-Dibromohydroquinone

Cat. No.: B082636
CAS No.: 14753-51-6
M. Wt: 267.9 g/mol
InChI Key: VALXCIRMSIFPFN-UHFFFAOYSA-N
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Description

2,5-Dibromohydroquinone, also known as 2,5-Dibromo-1,4-benzenediol, is an organic compound with the molecular formula C6H4Br2O2. It is a derivative of hydroquinone where two hydrogen atoms are replaced by bromine atoms at the 2 and 5 positions. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibromohydroquinone can be synthesized through the bromination of hydroquinone. The reaction typically involves the use of bromine or a bromine source in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the 2 and 5 positions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and hydroquinone in a controlled environment to achieve high yields and purity. The reaction is monitored to ensure the selective bromination and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromohydroquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dibromohydroquinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibromohydroquinone involves its interaction with various molecular targets. It can act as an electron acceptor or donor, participating in redox reactions. The bromine atoms enhance its reactivity, allowing it to undergo substitution reactions with nucleophiles. These interactions can affect cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromohydroquinone is unique due to the presence of bromine atoms, which confer distinct chemical properties such as higher reactivity in substitution reactions compared to its chlorinated, iodinated, or fluorinated counterparts. The bromine atoms also influence its physical properties, such as melting point and solubility .

Properties

IUPAC Name

2,5-dibromobenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALXCIRMSIFPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299865
Record name 2,5-Dibromohydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14753-51-6
Record name 14753-51-6
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Record name 2,5-Dibromohydroquinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dibromohydroquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2,5-Dibromohydroquinone considered a marine environmental concern?

A: this compound is a halogenated disinfection byproduct (DBP) formed during the chlorination of saline wastewater, often containing bromide and iodide ions. When discharged into receiving seawater, these DBPs, including this compound, pose a risk to marine life due to their potential toxicity. []

Q2: How does the toxicity of this compound compare to other halogenated DBPs?

A: Studies using the marine polychaete Platynereis dumerilii showed this compound to be one of the most developmentally toxic halogenated DBPs tested. Its toxicity ranking was higher than other brominated and iodinated phenols, tribromoacetic acid, and haloacetic acids. []

Q3: Can sunlight mitigate the toxicity of this compound in seawater?

A: Yes, research suggests that sunlight exposure can lead to the detoxification of this compound in seawater. The process involves photoconversion, where the bromine atoms in this compound are replaced by chloride or hydroxide ions present in seawater. This ultimately leads to the formation of less toxic chlorophenolic, hydroxyphenolic, and eventually, aliphatic compounds. []

Q4: Are there any quantitative structure-activity relationships (QSAR) models available to predict the toxicity of this compound and similar compounds?

A: Yes, a QSAR model has been developed to predict the developmental toxicity of halogenated DBPs, including this compound, in marine polychaetes. The model utilizes physical-chemical descriptors like log P, pKa, and electronic descriptors like the lowest unoccupied molecular orbital (LUMO) energy and highest occupied molecular orbital (HOMO) energy. These descriptors relate to the transport, uptake, and interaction of the DBPs within the organism. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C6H4Br2O2, and its molecular weight is 267.89 g/mol.

Q6: Has this compound been explored for any applications beyond its existence as a disinfection byproduct?

A: While primarily studied for its environmental impact, one study explored a derivative of this compound. This derivative, 1,3,5-triazine crosslinked this compound (BHQTZ), was investigated as a potential hole-transport material in polymer light-emitting diodes (PLEDs). The study found BHQTZ to exhibit efficient hole-transport properties, suggesting its potential application in PLED technology. []

Q7: How does the presence of humic substances (HSs) in water affect the toxicity of this compound?

A: Research indicates that the presence of HSs in water slightly reduces the toxicity of this compound to the algae Pseudokirchneriella subcapitata. []

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